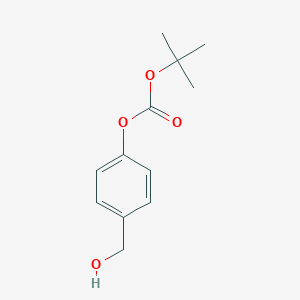

4-(Tert-butoxycarbonyloxy)benzylalcohol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

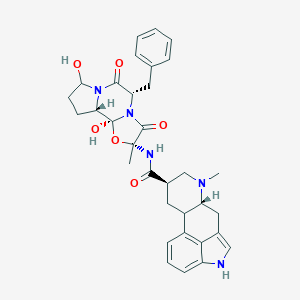

The synthesis of 4-(Tert-butoxycarbonyloxy)benzylalcohol-related compounds involves enantioselective methodologies and practical stereocontrolled processes. For example, an efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists, utilizes an iodolactamization as the key step (Campbell et al., 2009). Another study details the stereocontrolled synthesis of a hydroxyethylene dipeptide isostere from (L)-phenylalanine, showcasing the chemical flexibility and utility of tert-butoxycarbonyloxy groups in complex molecule construction (Nadin et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, has been determined through X-ray data, revealing insights into the conformational preferences and structural details of these molecules (Meurs & Koningsveld, 1974).

Chemical Reactions and Properties

Tert-butoxycarbonyloxy groups facilitate a variety of chemical reactions. For instance, tert-butyl phenylazocarboxylates, which share a functional similarity, are utilized in nucleophilic substitutions and radical reactions, enabling the modification of the benzene ring through a series of diverse reactions (Jasch et al., 2012).

Physical Properties Analysis

The physical properties of compounds containing the tert-butoxycarbonyloxy group, such as their ability to form uniform transparent films on silicon wafers, are crucial for applications in materials science, including the development of photoresists (Fujigaya et al., 2001).

科学研究应用

Synthetic Organic Chemistry Applications

- Nucleophilic Substitutions and Radical Reactions : 4-(Tert-butoxycarbonyloxy)benzylalcohol serves as a versatile building block in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions for the modification of the benzene ring. Its utility extends to enabling the generation of aryl radicals under various conditions, including oxygenation, halogenation, and aryl-aryl coupling (Jasch, Höfling, & Heinrich, 2012).

Polymer Materials Chemistry

- Thermal Decomposition in Polymers : The tert-butoxycarbonyl (BOC) group, related to 4-(Tert-butoxycarbonyloxy)benzylalcohol, plays a critical role in the protection of functional groups in polymer chemistry. Its decomposition behavior has been studied, revealing significant insights into the thermal stability and degradation pathways of methacrylate polymers, enhancing the understanding of polymer durability and performance (Jing, Suzuki, & Matsumoto, 2019).

Catalysis and Chemical Transformations

- Catalysis and Alkoxycarbonylation : Studies have shown the effectiveness of catalyst systems involving derivatives of 4-(Tert-butoxycarbonyloxy)benzylalcohol in alkoxycarbonylation reactions. These catalysts have been demonstrated to improve activity and selectivity in the transformation of alkenes to esters, showcasing potential for industrial applications in creating valuable ester products (Dong et al., 2017).

Advanced Materials and Technologies

- Photopolymerization and 3D/4D Printing : The compound has found applications in the development of photoinitiating systems for photopolymerization, crucial for 3D and 4D printing technologies. Its involvement in the creation of novel dyes and photoinitiators has facilitated advancements in the field, enabling the fabrication of complex structures with precise control over material properties (Chen et al., 2021).

Environmental Applications

- Transformation and Degradation Studies : Research has also explored the environmental transformation of related phenolic compounds, providing insight into their fate and degradation pathways in water treatment processes. This knowledge is essential for assessing the environmental impact of phenolic compounds and their derivatives (Zheng et al., 2020).

属性

IUPAC Name |

tert-butyl [4-(hydroxymethyl)phenyl] carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOWSYHQIDOYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633483 |

Source

|

| Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butoxycarbonyloxy)benzylalcohol | |

CAS RN |

156281-11-7 |

Source

|

| Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)